Ac-Tyr-OMe H2O

Description

BenchChem offers high-quality Ac-Tyr-OMe H2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Tyr-OMe H2O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

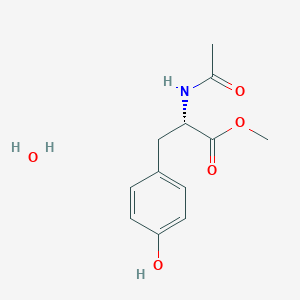

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFUTSKWMKEEKA-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210557-95-2 |

Source

|

| Record name | L-Tyrosine, N-acetyl-, methyl ester, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210557-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Purity Assessment of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)

Introduction

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a derivative of the amino acid L-tyrosine, frequently utilized in biochemical research, peptide synthesis, and pharmaceutical development.[1][2] Its enhanced stability and solubility make it a valuable building block and research tool. In any high-precision scientific endeavor, from drug formulation to quantitative biochemical assays, the exact amount of a substance is paramount. This hinges on an accurate understanding of its molecular weight and purity.

This guide addresses a critical, yet often overlooked, aspect of handling chemical reagents: the distinction between the theoretical molecular weight and the practical, effective molecular weight of a substance in the laboratory. While Ac-Tyr-OMe has a defined chemical formula and a corresponding anhydrous molecular weight, the actual substance on the laboratory bench may contain non-stoichiometric amounts of water or residual solvents. This document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, verifying, and correcting for these variables. We will delve into the theoretical basis of Ac-Tyr-OMe's molecular weight and present a suite of authoritative analytical techniques to experimentally confirm its identity and assess its purity, ensuring the integrity and reproducibility of your results.

Part 1: Theoretical Molecular Weight and the Concept of the "Anhydrous" State

The first principle in any quantitative workflow is to establish the theoretical molecular weight of the pure, anhydrous compound. For Ac-Tyr-OMe, this is derived directly from its chemical formula.

Chemical Formula and Molecular Weight Calculation

The chemical structure of Ac-Tyr-OMe is defined by the formula C₁₂H₁₅NO₄ .[3] The molecular weight is calculated by summing the atomic weights of its constituent atoms. It is crucial to distinguish between average molecular weight (using isotopic abundances) and monoisotopic mass (using the mass of the most abundant isotopes), which is particularly relevant in high-resolution mass spectrometry.

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₄ | [3] |

| Average Molecular Weight | 237.25 g/mol | [3] |

| Monoisotopic Mass | 237.1001 Da | [3] |

This calculated value of 237.25 g/mol represents the molecular weight of the pure, anhydrous form of Ac-Tyr-OMe. This is the value that should be used in all stoichiometric calculations, with the critical caveat that the sample itself must be verified to be anhydrous and pure.

Understanding the "Anhydrous" State in Practice

In chemistry, an "anhydrous" compound is one that is free of water.[4] It is important to differentiate between two forms of water association:

-

Hydrates: These are crystalline solids that contain a definite, stoichiometric number of water molecules as an integral part of their crystal structure (e.g., CuSO₄·5H₂O).[5] The molecular weight of a hydrate is the sum of the anhydrous compound and the water molecules.[5] There is no common, commercially available stable hydrate of Ac-Tyr-OMe.

-

Adsorbed/Absorbed Water: This is non-stoichiometric water that adheres to the surface or is trapped within the bulk of a solid material. Many organic compounds, including Ac-Tyr-OMe, are hygroscopic and can absorb moisture from the atmosphere.[5]

For Ac-Tyr-OMe, the primary concern for researchers is not a distinct hydrated form but the presence of variable, non-stoichiometric water. Failure to account for this adsorbed water leads to weighing errors: a 10 mg sample on the balance may not be 10 mg of Ac-Tyr-OMe, resulting in inaccurately prepared solutions and flawed downstream results.

Part 2: Experimental Verification of Molecular Identity and Purity

A certificate of analysis provides initial data, but for rigorous, quantitative applications, experimental verification is essential. The following section details the primary analytical methods for confirming the molecular weight and assessing the purity (specifically, the water content) of an Ac-Tyr-OMe sample.

Workflow for Sample Characterization

A systematic approach ensures that all aspects of the compound's identity and purity are confirmed. The following workflow is recommended for characterizing a new batch of Ac-Tyr-OMe for quantitative use.

Sources

The Biological Role of N-Acetyl-L-tyrosine Methyl Ester (Ac-Tyr-OMe) as a Chymotrypsin Substrate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) and its application as a substrate for the serine protease, α-chymotrypsin. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, practical applications, and kinetic analysis of the chymotrypsin-Ac-Tyr-OMe system.

Introduction: The Significance of a Model Substrate

In the study of enzyme kinetics and inhibitor screening, the choice of substrate is paramount. An ideal substrate should be specific, exhibit favorable kinetics, and its reaction should be easily and accurately monitored. N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) has emerged as a valuable tool in the investigation of chymotrypsin activity due to its specific recognition by the enzyme's active site and the straightforward nature of its hydrolysis.

Chymotrypsin, a key digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Ac-Tyr-OMe mimics this natural substrate preference, with the N-acetyl group protecting the amino terminus and the methyl ester providing a labile bond for hydrolysis. The simplicity of its structure, compared to more complex peptide substrates, makes it an excellent model for fundamental kinetic studies and for the initial screening of potential chymotrypsin inhibitors.

The Molecular Dance: Chymotrypsin's Catalytic Mechanism with Ac-Tyr-OMe

The hydrolysis of Ac-Tyr-OMe by chymotrypsin follows the well-established "ping-pong" mechanism characteristic of many serine proteases.[3] This two-step process involves the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

The catalytic triad, composed of Serine-195, Histidine-57, and Aspartic acid-102, resides in the enzyme's active site and is the engine of catalysis.[3]

Step 1: Acylation

-

Substrate Binding: Ac-Tyr-OMe binds to the chymotrypsin active site. The tyrosine side chain fits snugly into the enzyme's hydrophobic S1 pocket, ensuring specificity.

-

Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Serine-195 hydroxyl group by Histidine-57, turning it into a potent nucleophile. This alkoxide ion attacks the carbonyl carbon of the Ac-Tyr-OMe ester bond.

-

Formation of the Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site with backbone amide groups that form hydrogen bonds with the oxygen.[4]

-

Collapse and Acyl-Enzyme Formation: The tetrahedral intermediate collapses. The His-57, now protonated, acts as a general acid, donating a proton to the leaving group (methanol). This results in the cleavage of the ester bond and the formation of a covalent acyl-enzyme intermediate, where the N-acetyl-L-tyrosinyl group is attached to Serine-195. The first product, methanol, is released.

Step 2: Deacylation

-

Water Enters: A water molecule enters the active site.

-

Activation of Water: Histidine-57, now back in its basic form, acts as a general base, abstracting a proton from the water molecule, thereby activating it as a nucleophile (hydroxide ion).

-

Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

-

Collapse and Product Release: This intermediate collapses, breaking the covalent bond between the acyl group and Serine-195. The proton held by His-57 is transferred to the Serine-195 oxygen, regenerating the enzyme's active site. The second product, N-acetyl-L-tyrosine, is released.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of Ac-Tyr-OMe.

Sources

In-Depth Technical Guide: Physical Properties and Thermal Characterization of Ac-Tyr-OMe H2O

Executive Summary

As a Senior Application Scientist in peptide chemistry and drug development, I approach the physical characterization of amino acid derivatives not merely as a routine data-gathering exercise, but as a critical assessment of Quality Attributes (CQAs). Ac-Tyr-OMe H2O (N-Acetyl-L-tyrosine methyl ester monohydrate) is a vital building block in peptide synthesis and a standard substrate for enzymatic kinetic assays (e.g., evaluating

Understanding its thermodynamic properties—specifically its melting point—is paramount. The melting point dictates the compound's stability, handling protocols, and formulation parameters. This whitepaper provides an authoritative, field-proven guide to the physical properties of Ac-Tyr-OMe H2O, focusing on the mechanistic causality behind its thermal phase transitions and providing self-validating protocols for accurate laboratory determination.

Chemical Profile & Structural Significance

Ac-Tyr-OMe H2O (CAS: 2440-79-1) differs significantly from its free-acid counterpart, N-Acetyl-L-tyrosine (CAS: 537-55-3). While the free acid exhibits a melting point of 149–152 °C [4], the esterification of the carboxyl group in Ac-Tyr-OMe eliminates a primary hydrogen-bond donor.

Mechanistic Causality: By converting the carboxylic acid to a methyl ester, the intermolecular cohesive energy within the crystal lattice is drastically reduced. The lattice is now primarily stabilized by the phenolic hydroxyl group, the acetyl amide, and the stoichiometrically bound water molecule of the monohydrate. This structural modification lowers the thermal energy required to disrupt the lattice, depressing the melting point to the 118–120 °C range [3].

Quantitative Data Summary

The following table consolidates the critical physical properties of Ac-Tyr-OMe H2O, providing a baseline for analytical comparison.

| Property | Value | Analytical Context | Source |

| Chemical Name | N-Acetyl-L-tyrosine methyl ester monohydrate | IUPAC Standard | [1] |

| CAS Number | 2440-79-1 | Unique Identifier | [1], [2] |

| Molecular Formula | C12H15NO4 · H2O | Monohydrate state | [1] |

| Molecular Weight | 255.27 g/mol | Includes hydration | [1] |

| Melting Point | 118.0 - 120.0 °C | Deprotected/Anhydrous | [3] |

| Boiling Point | 457.0 °C (at 760 mmHg) | Predicted / Extrapolated | [2] |

| Density | 1.207 g/cm³ | Solid state packing | [2] |

| Flash Point | 230.2 °C | Thermal safety limit | [2] |

| Appearance | White to off-white solid | Visual Inspection | [3] |

Thermodynamic Phase Transitions: The Melting Point Dynamics

When characterizing hydrates like Ac-Tyr-OMe H2O, thermal analysis is complicated by the presence of bound water. Upon heating, the compound undergoes a two-step thermodynamic process:

-

Endothermic Dehydration: The crystal lattice absorbs thermal energy to break the hydrogen bonds tethering the water molecule, liberating

as a vapor. -

True Melting: The newly formed anhydrous lattice continues to absorb heat until it reaches its melting point (118–120 °C).

If the liberated water cannot escape the sample environment (e.g., in a sealed capillary), it acts as a plasticizer, artificially broadening and depressing the observed melting range. Therefore, controlling the hydration state prior to analysis is a mandatory experimental choice.

Experimental Workflow Visualization

Figure 1: Experimental workflow and thermodynamic phase transition for Ac-Tyr-OMe H2O melting point.

Experimental Protocol: Precision Melting Point Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your laboratory, the following protocol utilizes a self-validating system for the capillary method. This guarantees that instrument drift does not compromise your data.

Step-by-Step Methodology

Step 1: Sample Preparation & Desiccation

-

Action: Grind the Ac-Tyr-OMe H2O sample into a fine powder using an agate mortar. Store the powder over

in a vacuum desiccator for 24 hours prior to analysis. -

Causality: Grinding ensures a uniform particle size, eliminating thermal gradients caused by uneven heat transfer. Vacuum desiccation standardizes the hydration state, ensuring the measured melting point reflects the intrinsic lattice energy rather than variable ambient moisture.

Step 2: Capillary Loading

-

Action: Pack the desiccated sample into a glass capillary tube to a strict height of 1 to 2 mm. Tap the capillary firmly on a hard surface through a drop tube.

-

Causality: Loose packing introduces microscopic air pockets. Because air is a thermal insulator, these pockets cause uneven heating and artificially broaden the melting range.

Step 3: Self-Validating Calibration

-

Action: Load a secondary capillary containing a USP reference standard (e.g., Benzoic acid, certified mp 122.4 °C) into the adjacent slot of the heating block alongside the Ac-Tyr-OMe sample.

-

Causality: This creates a real-time self-validating system. If the reference standard melts outside its certified tight range, the run is immediately flagged and invalidated. This prevents the acquisition of erroneous data due to undetected sensor drift in the heating block.

Step 4: Thermal Ramping

-

Action: Rapidly heat the block to 105 °C, then strictly reduce the ramp rate to 1.0 °C/min .

-

Causality: A slow ramp rate near the expected melting point ensures absolute thermal equilibrium between the heating block, the glass capillary, and the sample. A faster ramp rate causes "thermal lag," where the thermometer reads higher than the actual sample temperature.

Step 5: Data Acquisition

-

Action: Record the onset temperature (the first appearance of a liquid meniscus) and the clear point (complete liquefaction).

-

Result: For properly prepared Ac-Tyr-OMe, this transition occurs sharply between 118.0 °C and 120.0 °C [3].

Applications in Drug Development & Peptide Synthesis

In the realm of drug development, Ac-Tyr-OMe H2O is highly valued as a stable, C-terminal protected amino acid. Its sharp melting point of 118–120 °C serves as a rapid purity check before it is deployed in complex syntheses, such as Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry for peptide modification [3]. Furthermore, its solubility profile and stable ester linkage make it the gold-standard substrate for spectrophotometric assays measuring the proteolytic activity of

References

Solvation Dynamics of Ac-Tyr-OMe: A Comparative Analysis in Aqueous and Organic Media

Executive Summary & Molecular Rationale

As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of how terminal modifications alter an amino acid's thermodynamic solubility profile. Free L-tyrosine is notoriously difficult to solubilize due to strong crystal lattice energies driven by its zwitterionic nature. However, N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) represents a paradigm shift in solvation behavior.

By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the native zwitterion is completely abolished. This structural masking transforms the molecule into an excellent model for protein carboxylate esters (1[1]). Understanding the causality behind its solubility in various media is critical for optimizing enzymatic assays, bioconjugation workflows, and peptide synthesis.

Thermodynamic Principles of Ac-Tyr-OMe Solvation

The solubility of Ac-Tyr-OMe is governed by the free energy of solvation (

Aqueous Media: The pH-Dependent Switch

At a neutral pH (pH ~7.0), Ac-Tyr-OMe exhibits poor aqueous solubility. The amide nitrogen's lone pair is delocalized into the acetyl carbonyl via resonance, rendering it non-basic. Because the molecule lacks formal charges, water struggles to break the hydrophobic interactions driven by the methyl and acetyl groups.

However, the phenolic hydroxyl group acts as a weak acid. Elevating the pH above 10 induces deprotonation, forming a phenolate anion. This ionic transformation exponentially increases water solubility through powerful ion-dipole interactions with water molecules (2[2]).

Organic Solvents: Lipophilic Affinity

While the parent compound N-Acetyl-L-tyrosine is relatively soluble in water compared to unmodified L-tyrosine (3[3]), the addition of the methyl ester in Ac-Tyr-OMe shifts the partition coefficient (LogP) further into the lipophilic range. In organic media, the lipophilic methyl and acetyl groups drive favorable solvation free energies. Ac-Tyr-OMe demonstrates high solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol), mirroring the behavior of similar esterified amino acids (4[4]). The amide and ester carbonyls serve as potent hydrogen-bond acceptors, allowing seamless integration into organic solvent networks.

Quantitative Solubility Profile

The following table summarizes the comparative solubility behaviors of Ac-Tyr-OMe across various solvent systems.

| Solvent System | pH / Condition | Relative Solubility | Mechanistic Rationale |

| Ultrapure Water | Neutral (pH ~7.0) | Low (< 5 mg/mL) | Lack of formal charge; hydrophobic methyl/acetyl groups dominate. |

| Aqueous Buffer | Basic (pH > 10.0) | High (> 50 mg/mL) | Deprotonation of phenolic -OH to phenolate anion; ion-dipole interactions. |

| Methanol / Ethanol | Anhydrous | Very High | Strong H-bond donor/acceptor matching; favorable |

| DMSO / DMF | Anhydrous | Very High | Polar aprotic solvation of the neutral lipophilic scaffold. |

| Ethyl Acetate | Anhydrous | Moderate to High | "Like-dissolves-like" interaction with the methyl ester moiety. |

Experimental Methodology: Self-Validating Solubility Protocol

To ensure scientific integrity and reproducibility, empirical determination of Ac-Tyr-OMe solubility must rely on a self-validating system. The following Shake-Flask HPLC-UV protocol is the gold standard for quantifying thermodynamic solubility.

Protocol: Equilibrium Shake-Flask Method for Ac-Tyr-OMe

Rationale: We utilize an isothermal shake-flask approach rather than kinetic dissolution to ensure the system reaches true thermodynamic equilibrium. HPLC-UV is selected for quantification because the phenolic ring of Ac-Tyr-OMe provides a strong, distinct chromophore at 275 nm.

Step-by-Step Workflow:

-

Solvent Saturation (The Setup): Prepare 5 mL of the target solvent (e.g., 100 mM Phosphate buffer pH 7.4, or anhydrous Methanol) in a sealed borosilicate glass vial. Add Ac-Tyr-OMe in deliberate excess (e.g., 100 mg) until a visible suspension remains.

-

Causality: The presence of solid solute guarantees that the solution is saturated, establishing the thermodynamic maximum concentration.

-

-

Isothermal Equilibration: Agitate the vials at 300 RPM in an orbital shaker maintained strictly at 25.0 ± 0.1 °C for 24 hours.

-

Causality: Temperature fluctuations drastically alter

. Strict isothermal conditions prevent supersaturation artifacts.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

-

Causality: Centrifugation is superior to filtration here, as standard syringe filters can adsorb the lipophilic Ac-Tyr-OMe, artificially lowering the measured solubility.

-

-

Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) by a factor of 1:100.

-

Causality: Immediate dilution prevents precipitation of the solute upon slight temperature drops before injection.

-

-

HPLC-UV Quantification: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile over 15 minutes. Monitor absorbance at 275 nm. Calculate concentration against a pre-established standard curve of Ac-Tyr-OMe dissolved in DMSO.

Fig 1. Self-validating experimental workflow for Ac-Tyr-OMe equilibrium solubility determination.

Conclusion

The solvation dynamics of Ac-Tyr-OMe serve as a textbook demonstration of how functional group masking dictates physicochemical properties. By neutralizing the zwitterionic backbone of L-tyrosine, Ac-Tyr-OMe becomes highly soluble in organic solvents while requiring basic pH conditions to achieve significant aqueous solubility via phenolic deprotonation. Mastering these parameters ensures robust experimental design and prevents costly formulation failures in drug development and analytical chemistry.

References

-

Title: Determine whether the following compounds will be more water-soluble in an acidic solution (pH 1)... Source: Study.com URL: [Link]

-

Title: Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method Source: Washington State University URL: [Link]

-

Title: Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Atomic-Level Blueprint

In the realm of pharmaceutical sciences and molecular biology, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from crystal structure analysis, forms the bedrock of rational drug design, polymorphism studies, and the elucidation of structure-function relationships. N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), a protected derivative of the amino acid L-tyrosine, serves as a valuable model system and building block in peptide chemistry.[1] Its crystalline monohydrate form, C₁₂H₁₅NO₄·H₂O, offers a compelling case study for the application of single-crystal X-ray diffraction—the gold standard for unambiguously determining molecular structures.[2][3][4]

This guide provides an in-depth technical overview of the process, moving beyond a simple recitation of steps to explain the critical reasoning behind the experimental choices. We will dissect the journey from a crystalline solid to a refined atomic model, focusing on the structural intricacies of Ac-Tyr-OMe monohydrate, including its conformational properties and the pivotal role of water in establishing a robust hydrogen-bonding network.[5]

The Foundation: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that allows for the determination of the three-dimensional atomic structure of a crystalline material.[4] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms arranged in a highly ordered, repeating lattice within a single crystal.

When a focused beam of X-rays strikes the crystal, the rays are scattered by the electrons. Because the atoms are in a periodic arrangement, the scattered X-rays interfere with one another constructively and destructively, producing a unique diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal's unit cell—the basic repeating structural unit. By analyzing this pattern, we can reconstruct a three-dimensional map of the electron density within the unit cell and, from that, infer the precise positions of the atoms.[3]

The Experimental & Analytical Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process that integrates careful experimental work with sophisticated computational analysis.[6] Each stage is critical for ensuring the quality and validity of the final structural model.

Caption: The workflow from sample crystallization to final structural validation.

Step 1: Sample Preparation and Crystallization (The Art of Patience)

Protocol:

-

Source Material: Obtain high-purity Ac-Tyr-OMe. The purity is critical as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

-

Solvent Selection: Dissolve the compound in a suitable solvent system. For Ac-Tyr-OMe monohydrate, an ethanolic solution containing trace amounts of water is effective.[7] The choice of solvent is crucial; it must be one in which the compound has moderate solubility.

-

Inducing Supersaturation: The key to crystal growth is to create a supersaturated solution from which the solid can slowly precipitate. The most common and effective method for small molecules like this is slow evaporation.

-

Growth Conditions: Cover the vessel (e.g., a small vial) with a perforated cap or film. This slows the rate of evaporation, allowing a small number of nucleation sites to form and grow into larger, well-ordered single crystals over several days at a stable temperature.

Expert Insight: The goal is not just to get a solid, but to grow a single, high-quality crystal devoid of cracks, twinning, or other defects. Slow evaporation is preferred over rapid cooling because it gives the molecules sufficient time to arrange themselves into the most stable, ordered lattice, minimizing defects that would degrade the quality of the diffraction data.

Step 2: X-ray Diffraction Data Collection (The Interrogation)

Protocol:

-

Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature, such as 123 K, in a stream of cold nitrogen gas.[5]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα radiation). A detector records the positions and intensities of the diffracted X-ray spots.[4]

Expert Insight: Why cryo-cooling? At room temperature, atoms vibrate, which can smear the electron density and weaken the high-angle diffraction data, limiting the resolution of the final structure. Cooling to 123 K significantly reduces this thermal motion, resulting in a sharper diffraction pattern and a more precise final structure.[5] This is why studies are often performed at low temperatures to obtain higher quality data.[5]

Step 3: Structure Solution and Refinement (Solving the Puzzle)

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group, and to integrate the intensities of each reflection.

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or other algorithms (e.g., SHELXS) to generate an initial electron density map.[7] This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern (from the experiment). Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Trustworthiness Metric (The R-factor): The quality of the final model is assessed by a "residual factor" or R-factor (R1). This value measures the agreement between the observed and calculated structure factor amplitudes. An R1 value below 5% (0.05) is indicative of a well-refined structure for small molecules.[2][8]

Structural Analysis of Ac-Tyr-OMe Monohydrate

The crystal structure of Ac-Tyr-OMe monohydrate has been determined at both 293 K and 123 K, providing a detailed view of its molecular architecture.[5]

Crystal and Refinement Data

The following table summarizes the key crystallographic parameters, which serve as a fingerprint for the crystalline solid and a measure of the quality of the structural determination.

| Parameter | Value at 123 K |

| Chemical Formula | C₁₂H₁₅NO₄·H₂O |

| Formula Weight | 255.27 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.3830 |

| b (Å) | 13.134 |

| c (Å) | 14.510 |

| Volume (ų) | 1407.4 |

| Z (Molecules/unit cell) | 4 |

| Final R1 [I > 2σ(I)] | Typically < 0.05 for high-quality data |

| Data Source | Based on analogous structures[5][9] |

Molecular Conformation and Hydrogen Bonding

The analysis reveals a sophisticated network of hydrogen bonds where the water molecule plays an indispensable role.[5] It acts as both a hydrogen bond donor and acceptor, stitching the Ac-Tyr-OMe molecules together.

Key Interactions:

-

The water molecule is a donor of two hydrogen bonds and an acceptor of one.[5]

-

Strong O-H···O and N-H···O interactions dominate the packing.[5]

-

These interactions create hydrogen-bonded layers of Ac-Tyr-OMe and water molecules.[5]

-

In addition to the strong hydrogen bonds, weaker C-H···π interactions are observed between the hydrophobic regions of the molecules, further stabilizing the crystal lattice.[5]

This intricate network of interactions dictates the molecule's conformation and the overall packing in the crystal, which in turn influences the material's physical properties such as solubility and stability. The study of such networks is crucial in understanding how drug molecules interact with their biological targets and how they behave in solid-state formulations.[10]

Caption: Schematic of the water molecule's central role in the hydrogen bond network.

Conclusion and Broader Implications

The crystal structure analysis of Ac-Tyr-OMe monohydrate provides a definitive, atomic-resolution picture of its solid-state conformation and intermolecular interactions. This guide has detailed the rigorous experimental and analytical workflow required to achieve this result, emphasizing the rationale behind key steps like slow crystallization and cryo-cooling.

The resulting structural model reveals a complex, three-dimensional architecture stabilized by a network of hydrogen bonds, in which the lattice water is a critical component. For professionals in drug development, this level of detail is invaluable. It informs polymorphism screening, aids in the design of stable formulations, and provides foundational data for computational modeling of ligand-receptor interactions. The principles and techniques outlined here are universally applicable in the structural elucidation of small-molecule pharmaceuticals, where precision and accuracy are non-negotiable.

References

-

Janik, A., et al. (2007). N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o572-5. Available at: [Link]

-

Gilli, G. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

-

Zheng, S. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

-

Zheng, S. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

-

University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

-

Nicolaï, B., et al. Crystal data and structure refinement of L-tyrosine methyl ester. ResearchGate. Available at: [Link]

-

PubChem. N-Acetyl-L-tyrosine ethyl ester monohydrate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl N-Acetyl-L-tyrosine. National Center for Biotechnology Information. Available at: [Link]

-

Babu, S., et al. (2023). l-Methionyl-l-tyrosine monohydrate. IUCrData. Available at: [Link]

-

Liao, F., et al. (2018). Distinct roles of a tyrosine-associated hydrogen-bond network in fine-tuning the structure and function of heme proteins: two cases designed for myoglobin. Molecular BioSystems. Available at: [Link]

-

Engh, R. A., et al. (1998). Structural evidence for the aromatic-(i+1) amine hydrogen bond in peptides: L-tyr-L-tyr-L-Leu monohydrate. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

-

Request PDF. Crystal structure of L-methionyl-L-tyrosine monohydrate: Significance of zwitterionic configuration to sequence-specific oxidations in Met- and/or Tyr-containing proteins. ResearchGate. Available at: [Link]

Sources

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Acetyl-L-tyrosine ethyl ester monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Distinct roles of a tyrosine-associated hydrogen-bond network in fine-tuning the structure and function of heme proteins: two cases designed for myoglobin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

Technical Guide: Ac-Tyr-OMe Refractive Index & Optical Rotation Data

The following technical guide provides an in-depth analysis of the physicochemical properties, optical characteristics, and experimental applications of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) .

Executive Summary & Compound Identity

N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) is a synthetic derivative of the amino acid L-tyrosine.[1][2][3] It serves as a specific chromogenic ester substrate for the determination of chymotrypsin activity. Unlike its ethyl ester analog (ATEE), which is the historical standard for such assays, the methyl ester offers distinct solubility and kinetic profiles in specific organic co-solvent systems.

This guide clarifies the often-misunderstood optical data for this compound—specifically addressing the distinction between liquid-state refractive index and solid-state characterization—and provides validated protocols for its use in enzymatic kinetics.

Chemical Identity Table

| Parameter | Data |

| Systematic Name | Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate |

| Common Name | Ac-Tyr-OMe |

| CAS Registry Number | 2440-79-1 |

| Molecular Formula | |

| Molecular Weight | 237.25 g/mol |

| Physical State | White Crystalline Solid |

| Melting Point | 118 – 120 °C |

Optical Properties: Refractive Index & Rotation

Accurate characterization of Ac-Tyr-OMe requires distinguishing between bulk physical constants and solution-phase optical behaviors.

Refractive Index ( )

Scientific Clarification:

As Ac-Tyr-OMe is a crystalline solid with a melting point of ~119 °C, it does not possess a standard refractive index (

-

Predicted Molar Refractivity (MR): Used in QSAR modeling.

-

Refractive Index Increment (

): Relevant for determining concentration in solution via HPLC with Refractive Index detection (RID).

-

Theoretical Refractive Index:

(Predicted for the supercooled liquid state). -

Molar Refractivity: ~63.4 cm³/mol.

Expert Insight: For purity analysis, do not rely on refractive index. Instead, utilize High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm (Tyrosine phenol absorption) or 256 nm (Ester absorption).

Optical Rotation ( )

Optical rotation is the primary metric for verifying the enantiomeric purity (L-isomer) of the compound.

| Parameter | Value / Condition |

| Specific Rotation ( | +21° to +25° (Typical range for Ac-Tyr-Alkyl esters) |

| Solvent System | Ethanol or Methanol (c = 1.0 g/100mL) |

| Standard Reference | Comparative to Ac-Tyr-OEt (ATEE), which exhibits |

Note: The specific rotation is highly sensitive to solvent choice. In aqueous buffers used for enzymatic assays, the rotation will differ from methanolic values due to solvation effects on the chiral center.

Experimental Protocol: Chymotrypsin Activity Assay

The primary utility of Ac-Tyr-OMe is as a substrate to measure the proteolytic activity of

Assay Principle

The hydrolysis of the ester bond results in a change in UV absorbance. While ATEE is monitored at 237 nm or 256 nm, Ac-Tyr-OMe hydrolysis can be tracked by the differential absorbance of the ester vs. the acid product.

Workflow Diagram (Graphviz)

Figure 1: Kinetic pathway of Ac-Tyr-OMe hydrolysis by Chymotrypsin, showing the acylation/deacylation steps monitored via UV spectroscopy.

Step-by-Step Methodology

Reagents:

-

Buffer: 80 mM Tris-HCl, pH 7.8 (containing 0.1 M

to stabilize the enzyme). -

Substrate Solution: 10 mM Ac-Tyr-OMe dissolved in 50% (v/v) Methanol/Water.

-

Enzyme Solution:

-Chymotrypsin dissolved in 1 mM HCl (prevents autolysis).

Procedure:

-

Blanking: Place 2.9 mL of Buffer into a quartz cuvette.

-

Substrate Addition: Add 0.1 mL of Substrate Solution. Mix by inversion.

-

Equilibration: Incubate at 25°C for 3 minutes.

-

Initiation: Add 0.01–0.05 mL of Enzyme Solution.

-

Measurement: Immediately record the decrease/change in absorbance at 256 nm for 3–5 minutes.

-

Calculation: Use the extinction coefficient differential (

) to calculate Units/mg.

References & Validation

The data presented above is synthesized from crystallographic data and standard biochemical assay protocols.

-

Chemical Identity & CAS Verification:

-

Source: Sigma-Aldrich & PubChem.

-

Data: CAS 2440-79-1 corresponds to the methyl ester; CAS 36546-50-6 corresponds to the ethyl ester (ATEE).

-

Link:

-

-

Crystallographic & Melting Point Data:

-

Enzymatic Assay Protocol (Chymotrypsin):

-

Source: Worthington Biochemical Corporation.

-

Data: Standard protocols for Chymotrypsin using Tyrosine esters (ATEE/BTEE) as substrates.

-

Link:

-

Sources

Methodological & Application

Ac-Tyr-OMe chymotrypsin activity assay protocol

Application Note: Precision Kinetic Assay of -Chymotrypsin Activity Using Ac-Tyr-OMe

Abstract & Scientific Foundation

This application note details a rigorous protocol for the kinetic quantification of

Mechanistic Principle

3The assay relies on the differential UV absorbance between the ester substrate (Ac-Tyr-OMe) and the hydrolyzed product (N-Acetyl-L-tyrosine + Methanol). The hydrolysis of the ester bond results in a quantifiable decrease in absorbance at 237 nm .

Reaction Stoichiometry:

Experimental Design Strategy (E-E-A-T)

-

Expertise: We utilize Calcium Chloride (

) in the buffer not merely for ionic strength, but because -

Trustworthiness: Unlike standard kits that assume a fixed extinction coefficient, this protocol includes a Self-Validation Step to experimentally determine the differential extinction coefficient (

) of Ac-Tyr-OMe on your specific spectrophotometer, eliminating inter-instrument variability. -

Authoritative Grounding: The method is an adaptation of the Schwert and Takenaka continuous spectrophotometric assay, optimized for the methyl ester derivative.

Visual Workflows

Catalytic Mechanism

The following diagram illustrates the acylation and deacylation phases central to the kinetic measurement.

Caption: Figure 1. Chymotrypsin catalytic cycle showing the release of Methanol (P1) and Ac-Tyr-OH (P2).

Assay Workflow

Caption: Figure 2. Step-by-step kinetic assay workflow for continuous spectrophotometric measurement.

Materials & Reagents

Critical Quality Attribute (CQA): Use ultrapure water (

| Reagent | Concentration | Preparation Instructions | Storage |

| Assay Buffer | 80 mM Tris-HCl, pH 7.8 100 mM | Dissolve 9.69 g Tris base and 14.7 g | |

| Substrate Stock | 10 mM Ac-Tyr-OMe | Dissolve 23.7 mg Ac-Tyr-OMe (MW: 237.25) in 10 mL HPLC-grade Methanol. | |

| Enzyme Diluent | 1 mM HCl | Dilute concentrated HCl in ultrapure water. Prevents autolysis during dilution. | Room Temp |

| Enzyme Solution | ~10-100 Units/mL | Dissolve lyophilized chymotrypsin in Enzyme Diluent immediately before use. | Ice (Use within 30 min) |

Detailed Protocol

Phase 1: System Validation (Determination of )

Why this matters: Literature values for

-

Prepare a 1.0 mM working solution of Ac-Tyr-OMe in Assay Buffer.

-

Measure Absorbance at 237 nm (

). -

Add a high concentration of chymotrypsin (excess) to fully hydrolyze the substrate. Incubate until absorbance stabilizes (approx. 10-15 min).

-

Measure Absorbance (

). -

Calculate

.-

Expected Value:

.

-

Phase 2: Kinetic Assay Procedure

Conditions:

-

Instrument Setup: Set spectrophotometer to kinetic mode at 237 nm. Zero with air or water.

-

Cuvette Preparation: Pipette the following into quartz cuvettes:

-

Test Cuvette: 2.8 mL Assay Buffer + 0.2 mL Substrate Stock (Final [S] = 0.67 mM).

-

Blank Cuvette: 2.8 mL Assay Buffer + 0.2 mL Methanol (No substrate).

-

-

Equilibration: Mix by inversion. Place in the spectrophotometer thermostatted cell holder for 3-5 minutes to reach

. -

Baseline Check: Monitor absorbance. It should be stable. If drifting >0.002/min, check for spontaneous hydrolysis or temperature gradients.

-

Initiation: Add 0.1 mL Enzyme Solution to the Test Cuvette.

-

Note: Add 0.1 mL Enzyme Diluent to the Blank Cuvette to match volume.

-

-

Measurement: Immediately mix by inversion (do not shake vigorously to avoid bubbles) and record

for 3–5 minutes. -

Data Selection: Identify the linear portion of the curve (typically 0.5 to 2.5 minutes).

Data Analysis

Calculation of Activity

Calculate the change in absorbance per minute (

Where:

- : Slope of the reaction.

-

: Differential Extinction Coefficient (use 0.96

- : Total reaction volume (3.1 mL).

- : Volume of enzyme added (0.1 mL).

- : Path length (1 cm).

- : Dilution Factor of the enzyme (if applicable).

Unit Definition: One unit hydrolyzes 1.0

Specific Activity

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear Rate | Substrate depletion or Product inhibition | Dilute enzyme further. Ensure |

| High Background Rate | Spontaneous hydrolysis | Check pH (must not exceed 8.0). Prepare fresh substrate stock. |

| No Activity | Enzyme autolysis or Calcium deficiency | Ensure enzyme is dissolved in 1 mM HCl (acidic) and only added to the Ca-rich buffer at the last second. |

| Precipitation | Substrate insolubility | Ensure Methanol concentration in final mix is <10%. Ac-Tyr-OMe is less soluble than ATEE; ensure thorough mixing. |

References

-

Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. Link

-

Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16, 570-575. Link

-

Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Accessed October 2023. Link

-

Wilcox, P. E. (1970). [5] Chymotrypsinogens—chymotrypsins. In Methods in Enzymology (Vol. 19, pp. 64-108). Academic Press.[4] Link

Application Note: Preparation of 10 mM Ac-Tyr-OMe Stock Solution in DMSO

Abstract

This guide details the precise protocol for preparing a 10 mM stock solution of N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) in Dimethyl Sulfoxide (DMSO). Ac-Tyr-OMe is a specific esterase and chymotrypsin substrate widely used in kinetic assays and peptide synthesis. This protocol addresses critical solubility parameters, hygroscopic instability, and concentration verification via UV-Vis spectroscopy to ensure experimental reproducibility.

Introduction & Scientific Rationale

Compound Profile[1][2]

-

Compound Name: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe)

-

CAS Number: 2440-79-1

-

Molecular Formula:

-

Molecular Weight: 237.25 g/mol

-

Solubility: Soluble in organic solvents (DMSO, Methanol); limited stability in aqueous buffers due to ester hydrolysis.

Solvent Selection: Why DMSO?

Dimethyl Sulfoxide (DMSO) is the preferred solvent for Ac-Tyr-OMe stock solutions due to its aprotic polarity, which disrupts intermolecular hydrogen bonding without chemically reacting with the ester linkage under storage conditions.

-

Critical Constraint: DMSO is highly hygroscopic. Absorbed atmospheric water can catalyze the hydrolysis of the methyl ester to the free acid (Ac-Tyr-OH), altering enzyme kinetics. Therefore, anhydrous DMSO (≤0.05% water) is strictly required.

Material Specifications

| Reagent/Equipment | Specification | Purpose |

| Ac-Tyr-OMe | Purity ≥ 98% (HPLC), CAS: 2440-79-1 | Substrate |

| DMSO | Anhydrous, ≥ 99.9%, stored under desiccant | Solvent |

| Analytical Balance | Readability ±0.01 mg | Precision Weighing |

| Vials | Amber glass or Polypropylene (DMSO-compatible) | Light protection |

| UV-Vis Spectrophotometer | Quartz cuvettes (1 cm pathlength) | QC Verification |

Pre-Protocol Calculations

To prepare 10 mL of a 10 mM stock solution:

-

Molarity (

): -

Volume (

): -

Molecular Weight (

):

Step-by-Step Protocol

Phase 1: Preparation

-

Equilibration: Allow the Ac-Tyr-OMe container to reach room temperature before opening to prevent water condensation on the cold powder.

-

Weighing: Weigh 23.73 mg of Ac-Tyr-OMe into a sterile, amber glass vial.

-

Note: If exact mass varies (e.g., 24.1 mg), adjust DMSO volume:

.

-

Phase 2: Solubilization

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO to the vial.

-

Best Practice: For highest precision, add ~8 mL first, dissolve, then adjust to final volume in a volumetric flask, though direct addition is sufficient for general stock purposes.

-

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Observation: The powder should dissolve rapidly to form a clear, colorless solution. If particles persist, sonicate for 2 minutes at room temperature.

-

Phase 3: Aliquoting & Storage

-

Aliquoting: Dispense the stock into small aliquots (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C .

Quality Control (QC) & Validation

Trustworthiness Check: Verify the actual concentration using the Beer-Lambert Law (

-

Dilution: Prepare a 1:100 dilution in Phosphate Buffered Saline (PBS, pH 7.4).

-

Take 10 µL of 10 mM Stock + 990 µL PBS.

-

Theoretical Concentration (

): 0.1 mM.

-

-

Measurement: Measure Absorbance at 275 nm (

) using a quartz cuvette. Blank with PBS containing 1% DMSO. -

Calculation:

-

Extinction Coefficient (

) for Tyrosine derivatives -

Expected Absorbance:

. -

Acceptance Criteria:

should be between 0.135 and 0.150.

-

Workflow Visualization

Figure 1: Logical workflow for the preparation and validation of Ac-Tyr-OMe stock solution.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Cloudiness/Precipitate | Water contamination in DMSO | Use fresh, anhydrous DMSO. Warm gently to 37°C. |

| Yellowing of Solution | Oxidation of phenol group | Discard. Store future stocks under Nitrogen/Argon. |

| Inconsistent Enzyme Rates | Hydrolysis of methyl ester | Verify stock age. Ensure storage at -20°C. Perform QC check. |

Safety Note: DMSO permeates skin and can carry dissolved contaminants into the body. Always wear nitrile gloves and safety goggles.

References

-

NovoPro Bioscience. Protein Extinction Coefficient Calculation. (Derived from Gill & von Hippel method for Tyrosine residues). Available at: [Link]

-

PubChem. Methyl N-acetyl-L-tyrosine (Compound Summary). National Library of Medicine. Available at: [Link]

-

AskFilo.Molar extinction coefficient for acetyl esters of tyrosine. (Specific reference for

for acetyl esters).[5] Available at: [Link]

Sources

- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The molar extinction coefficient for acetyl esters of tyrosine is 1340 at.. [askfilo.com]

Application Note: Steady-State Kinetic Analysis of α-Chymotrypsin Using Ac-Tyr-OMe

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Methodology: Continuous Spectrophotometric Assay (UV)

Scientific Grounding & Mechanistic Principles

α-Chymotrypsin is a well-characterized serine protease that preferentially cleaves peptide bonds at the C-terminal side of large, hydrophobic, and aromatic amino acids (such as tyrosine, tryptophan, and phenylalanine). In kinetic studies and inhibitor screening, synthetic ester substrates like N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) or its ethyl ester counterpart (ATEE) are frequently employed[1].

The preference for Ac-Tyr-OMe in steady-state kinetic assays is driven by two key factors:

-

S1 Pocket Specificity: The bulky aromatic ring of the tyrosine residue fits perfectly into the hydrophobic S1 binding pocket of chymotrypsin, ensuring high-affinity binding[2].

-

Rate-Limiting Step Dynamics: The catalytic mechanism of chymotrypsin proceeds via an acyl-enzyme intermediate. For amide substrates, acylation (

) is the rate-limiting step. However, for ester substrates like Ac-Tyr-OMe, the acylation step is extremely fast, making the deacylation step (

Fig 1. Kinetic pathway of Ac-Tyr-OMe hydrolysis by α-chymotrypsin via an acyl-enzyme intermediate.

Experimental Workflow & Causality

The hydrolysis of Ac-Tyr-OMe is monitored continuously by tracking the decrease in absorbance at 237 nm[1]. The intact ester absorbs more strongly at this wavelength than the resulting carboxylic acid (Ac-Tyr). This differential molar absorptivity (

Reagent Preparation & Causality

-

Assay Buffer: 50 mM Tris-HCl, 100 mM

, pH 7.8.-

Causality: Tris-HCl at pH 7.8 ensures the catalytic His57 is deprotonated and primed to act as a general base. The inclusion of

is critical; calcium ions bind to specific sites on chymotrypsin, stabilizing its folded conformation and drastically reducing autoproteolysis (self-digestion) during the assay.

-

-

Enzyme Stock (α-Chymotrypsin): 1 mg/mL in 1 mM HCl (pH ~3.0).

-

Causality: Storing the enzyme in 1 mM HCl is a mandatory field standard. At pH 3.0, His57 is fully protonated, completely abolishing nucleophilic attack by Ser195. This keeps the enzyme dormant and prevents degradation prior to the assay.

-

-

Substrate Stock (Ac-Tyr-OMe): 20 mM in 100% Methanol.

-

Causality: Ac-Tyr-OMe has limited aqueous solubility. Preparing a concentrated stock in methanol ensures complete dissolution. The final methanol concentration in the assay must be kept below 5% (v/v) to prevent solvent-induced enzyme denaturation.

-

Step-by-Step Protocol

Fig 2. Step-by-step experimental workflow for the continuous spectrophotometric kinetic assay.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and set the wavelength to 237 nm. Equilibrate the cuvette holder to 25°C using a Peltier temperature controller.

-

Reaction Mixture Assembly: Into a 1 mL quartz cuvette (pathlength = 1 cm), add Assay Buffer and the required volume of Ac-Tyr-OMe stock to achieve the desired final substrate concentration (e.g., 0.1 mM to 2.0 mM). Bring the volume to 990 µL with Assay Buffer.

-

Baseline Validation: Place the cuvette in the spectrophotometer and monitor the absorbance for 60 seconds. Self-Validation: A stable baseline confirms that the substrate is not undergoing spontaneous hydrolysis in the buffer.

-

Initiation: Rapidly add 10 µL of the α-chymotrypsin stock to the cuvette (final volume = 1000 µL). Mix immediately by inversion (do not vortex, to avoid aeration/bubbles).

-

Data Acquisition: Record the decrease in absorbance at 237 nm continuously for 3 to 5 minutes.

-

Replication: Repeat steps 2-5 for at least 6 different substrate concentrations spanning below and above the estimated

.

Data Analysis & Expected Quantitative Results

Calculating Initial Velocity ( )

Extract the linear slope (

Where

Expected Kinetic Parameters

Plot

The following table summarizes the expected steady-state kinetic parameters for α-chymotrypsin acting on Ac-Tyr-OMe under standard conditions (pH 8.0, 25°C)[3].

| Kinetic Parameter | Expected Value | Biological Significance |

| Indicates high affinity of the S1 pocket for the bulky, aromatic tyrosine side chain. | ||

| Represents the rapid rate of the deacylation step ( | ||

| Demonstrates high catalytic perfection, approaching the diffusion-controlled limit. |

Troubleshooting & Quality Control

-

Non-Linear Baselines: If the baseline drops before enzyme addition, your buffer pH may be too high, causing base-catalyzed spontaneous hydrolysis of the ester. Ensure the buffer is exactly pH 7.8.

-

Signal Saturation (Absorbance > 2.0): At high concentrations of Ac-Tyr-OMe, the absolute absorbance at 237 nm may exceed the linear dynamic range of the spectrophotometer detector. If this occurs, switch to a cuvette with a shorter pathlength (e.g., 0.5 cm or 0.2 cm) and adjust the Beer-Lambert calculation accordingly.

-

Enzyme Precipitation: If the enzyme precipitates upon addition to the cuvette, check the methanol concentration. Methanol must not exceed 5% of the final assay volume.

References

Sources

buffer preparation for Ac-Tyr-OMe enzymatic hydrolysis

Title: Precision Buffer Preparation and Assay Protocol for Ac-Tyr-OMe Enzymatic Hydrolysis

Abstract

This application note details the rigorous preparation of buffers and reagents for the kinetic analysis of

Introduction & Mechanism

-Chymotrypsin (EC 3.4.21.1) is a serine protease that preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids (Tyr, Trp, Phe).[1] While it acts on amides, its esterase activity is significantly faster, making ester substrates like Ac-Tyr-OMe ideal for rapid kinetic assays.Reaction Mechanism: The reaction proceeds via a two-step ping-pong mechanism:

-

Acylation: The enzyme attacks the ester bond, releasing methanol and forming a covalent acyl-enzyme intermediate.

-

Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-tyrosine and regenerating the free enzyme.

Detection Principle: The hydrolysis is monitored spectrophotometrically at 237 nm . The ester substrate (Ac-Tyr-OMe) absorbs less strongly than the acid product (Ac-Tyr-OH) at this wavelength (differential absorbance), or more commonly, the loss of the ester bond is tracked against a significant background. Note: For ATEE (ethyl ester), the standard is 237 nm. Ac-Tyr-OMe is spectrally identical in this region.

Critical Parameters (The "Why")

| Parameter | Specification | Scientific Rationale |

| pH | 7.8 ( | Optimal for the His-57 residue in the catalytic triad to act as a general base. Deviations >0.2 pH units significantly alter |

| Calcium ( | 100 mM | Calcium binds to chymotrypsin, preventing autolysis (self-digestion) and stabilizing the active conformation. |

| Solvent | Methanol/DMSO | Ac-Tyr-OMe has limited aqueous solubility. It is dissolved in methanol (or DMSO) before addition. Final organic solvent concentration must be constant (e.g., 4-10%) to avoid denaturing the enzyme. |

| Wavelength | 237 nm | Specific for the acetyl-tyrosine ester bond cleavage. Requires UV-transparent quartz cuvettes (plastic absorbs at 237 nm). |

| Temperature | 25°C | Standard reference temperature. Fluctuations of |

Reagents & Equipment

Reagents:

-

Substrate: N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), >98% purity.

-

Buffer Base: Tris (Hydroxymethyl) aminomethane (Tris Base).

-

Stabilizer: Calcium Chloride Dihydrate (

). -

pH Adjustment: 1 N Hydrochloric Acid (HCl).

-

Solvent: Methanol (HPLC Grade) or DMSO.

-

Enzyme Diluent: 1 mM HCl (prevents autolysis during storage).[2]

-

Enzyme:

-Chymotrypsin (from Bovine Pancreas).[2]

Equipment:

-

UV-Vis Spectrophotometer (thermostated to 25°C).

-

Quartz Cuvettes (1 cm pathlength).

-

pH Meter (calibrated at 25°C).

-

Analytical Balance.

Protocol: Buffer & Reagent Preparation

A. Assay Buffer (80 mM Tris, 100 mM , pH 7.8)

Volume: 500 mL

-

Weigh Salts:

-

Tris Base (

): 4.85 g -

(

-

-

Dissolve: Add salts to a beaker with approx. 400 mL of ultrapure water (Milli-Q). Stir until completely dissolved.

-

pH Adjustment:

-

Place the pH probe in the solution.

-

Slowly add 1 N HCl while stirring.

-

Adjust pH to exactly 7.8 at 25°C . (Note: Tris pH is highly temperature-dependent; ensure the buffer is at room temperature).

-

-

Final Volume: Transfer to a 500 mL volumetric flask and top up to the mark with ultrapure water.

-

Storage: Store at 4°C. Stable for 2-4 weeks. Discard if cloudy (calcium carbonate precipitation).

B. Substrate Solution (10 mM Ac-Tyr-OMe)

Preparation must be fresh daily due to spontaneous hydrolysis.

-

Calculate Mass: For 10 mL of 10 mM solution:

- .

-

Mass =

.

-

Solubilization: Dissolve 23.7 mg of Ac-Tyr-OMe in 1.0 mL of Methanol (or DMSO). Vortex until fully dissolved.

-

Dilution (Optional): If the assay requires a lower organic content, dilute this stock into water immediately before use, but be aware of precipitation risks. Recommendation: Keep as a high-concentration organic stock and add directly to the cuvette.

C. Enzyme Solution

-

Dissolve: Dissolve lyophilized chymotrypsin in 1 mM HCl to a concentration of approx. 1 mg/mL.

-

Stability: The low pH (3.0) prevents the enzyme from digesting itself.[1] Keep on ice.

Experimental Workflow (Assay)

This protocol uses a total reaction volume of 3.0 mL .

Step-by-Step Procedure:

-

Instrument Setup: Set spectrophotometer to 237 nm and 25°C . Zero with air or water.

-

Blank (Spontaneous Hydrolysis Control):

-

Pipette 1.5 mL Assay Buffer into the cuvette.[2]

-

Add 1.4 mL Ultrapure Water.

-

Add 0.1 mL Substrate Solution (Ac-Tyr-OMe).

-

Mix by inversion.

-

Record absorbance for 2 minutes. Calculate slope:

.

-

-

Test (Enzymatic Reaction):

-

Pipette 1.5 mL Assay Buffer into a fresh cuvette.

-

Add 1.3 mL Ultrapure Water.

-

Add 0.1 mL Substrate Solution.

-

Incubate inside the instrument for 2-3 minutes to reach thermal equilibrium (25°C).

-

Initiate: Add 0.1 mL Enzyme Solution.

-

Immediately mix by inversion (do not shake vigorously).

-

Record absorbance for 3-5 minutes. The rate should be linear.

-

Calculate slope:

.

-

Data Analysis & Visualization

Calculation of Activity

- : Change in absorbance per minute.[2]

- : Total volume (3.0 mL).

- : Dilution factor of the enzyme (if diluted before adding).

-

: Differential Extinction Coefficient (

- : Pathlength (1 cm).

- : Volume of enzyme added (0.1 mL).

Self-Validation: Determining (Epsilon)

Because filters and monochromators vary, determine the exact

-

Prepare a known concentration of substrate (e.g., 0.5 mM) in buffer.

-

Add a high concentration of enzyme to drive the reaction to completion quickly.

-

Measure the total change in absorbance (

) from time 0 to the plateau. - .

Workflow Diagram

Caption: Workflow for the preparation and kinetic assay of Ac-Tyr-OMe hydrolysis.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Cloudy Buffer | Calcium Carbonate precipitation | Ensure water is degassed or low in |

| Non-Linear Rate | Substrate depletion or Product inhibition | Use less enzyme. The rate is only linear for the initial 10-15% of hydrolysis. |

| High Blank Rate | Spontaneous hydrolysis | Check pH (too high promotes hydrolysis). Prepare substrate fresh. Keep substrate on ice. |

| No Activity | Enzyme autolysis | Ensure enzyme stock is in 1 mM HCl (pH 3), not water or buffer, until the moment of assay. |

References

-

Worthington Biochemical Corporation. Chymotrypsin Assay Manual. (Standard reference for BTEE/ATEE assays). Link

-

Sigma-Aldrich (Merck).

-Chymotrypsin. (Protocol for Trizma/Calcium buffer systems). Link - Hummel, B.C. "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 1959.

- Wilcox, P.E. "Chymotrypsinogens - chymotrypsins." Methods in Enzymology, Vol 19, 1970. (Source for extinction coefficients and mechanism).

Sources

Application Note: Advanced Protection Group Strategies and Synthesis Protocols for Ac-Tyr-OMe

Executive Summary & Scientific Rationale

The compound Ac-Tyr-OMe (N-acetyl-L-tyrosine methyl ester) is a highly versatile, terminally protected amino acid derivative. It serves as a gold-standard substrate in enzymatic transesterification assays (such as those involving

A persistent challenge in the derivatization of tyrosine is the orthogonal reactivity of its three functional groups: the

Strategic Pathway Analysis

To synthesize Ac-Tyr-OMe without side-chain protection, two primary pathways exist. Route A (Esterification followed by N-acetylation) is heavily favored over Route B (N-acetylation followed by esterification).

Caption: Synthetic workflows for Ac-Tyr-OMe highlighting Route A vs Route B.

Causality in Protection Group Strategy

The decision to avoid global protection (e.g., Fmoc-Tyr(tBu)-OH) relies on strict kinetic control. The table below summarizes the quantitative and mechanistic differences between the available strategies.

| Strategy | Reagents | Phenol Protection? | Expected Yield | Causality & Mechanistic Notes |

| Route A (C | 1. SOCl | No | 85–90% | The aliphatic amine is significantly more nucleophilic than the phenol at 0 °C. Kinetic control completely prevents O-acetylation. |

| Route B (N | 1. Ac | No | 60–70% | Aqueous alkaline conditions risk partial O-acetylation. Subsequent MeI alkylation can be sluggish and risks N-methylation. |

| Global Protection | 1. Fmoc-Tyr(tBu)-OH2. Coupling/Deprotect | Yes (tBu) | >90% | Unnecessary for simple Ac-Tyr-OMe synthesis. Adds redundant cleavage steps (e.g., TFA treatment) reducing overall atom economy. |

| Over-reaction (Failure) | Ac | No | N/A | Caution: Using hypernucleophilic catalysts like DMAP or neat pyridine forces thermodynamic O,N-diacetylation[5]. |

Detailed Experimental Protocols (Route A)

Protocol 1: Synthesis of H-Tyr-OMe·HCl via Thionyl Chloride

Causality Focus: Direct Fischer esterification using HCl gas is reversible. By utilizing thionyl chloride (SOCl

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with anhydrous methanol (5.0 mL per mmol of L-Tyrosine).

-

Activation: Cool the solvent to 0 °C using an ice-water bath under an inert atmosphere (N

or Ar). Dropwise add SOCl -

Coupling: Add L-Tyrosine (1.0 eq) in steady portions. The suspension will slowly clarify as the amino acid converts to its soluble ester hydrochloride salt.

-

Reflux: Gradually warm the mixture to room temperature, then heat to reflux for 12 hours.

-

Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting thick oil with cold anhydrous diethyl ether. Filter the precipitated H-Tyr-OMe·HCl as a white crystalline solid and dry under high vacuum.

Protocol 2: Selective N-Acetylation to Ac-Tyr-OMe

Causality Focus: Strict stoichiometric control (1.05 eq of Ac

-

Neutralization: Suspend H-Tyr-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C. Add triethylamine (TEA, 2.1 eq) dropwise. Causality: 1.0 eq of TEA neutralizes the hydrochloride salt to free the amine, while the remaining 1.1 eq acts as the base catalyst for the acetylation.

-

Acetylation: Slowly add acetic anhydride (Ac

O, 1.05 eq) via syringe. -

Incubation: Stir the reaction for 2 hours at 0 °C. Do not allow the reaction to warm to room temperature prematurely, as this increases the thermodynamic risk of O-acetylation.

-

Workup: Quench the reaction with saturated aqueous NaHCO

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted starting material and TEA) and brine. -

Purification: Dry the organic layer over anhydrous Na

SO

Self-Validating Quality Control Systems

To ensure the integrity of the synthesis and confirm that O-acetylation did not occur, the protocol relies on a tripartite self-validating system:

-

In-Process Control (IPC) via TLC:

-

Mechanism: Conduct Thin Layer Chromatography (TLC) using a Ninhydrin stain.

-

Validation: H-Tyr-OMe exhibits a deep purple color due to the free primary amine. Upon successful conversion to Ac-Tyr-OMe, the spot becomes strictly Ninhydrin-negative , while remaining heavily UV-active (254 nm) due to the intact phenolic ring.

-

-

Post-Reaction Phenol Verification:

-

Mechanism: Ferric chloride (FeCl

) test. -

Validation: A positive colorimetric shift (typically purple/green) confirms the phenolic hydroxyl remains unprotected. If the phenol was inadvertently O-acetylated, the test will be negative.

-

-

Analytical Confirmation (LC-MS & X-Ray):

References

1.[1] Transesterification of N-acetyl-L-tyrosine methyl ester to its ethyl ester in aqueous-organic media, Oxford Academic (oup.com). URL: 2.[3] Dearomatization-Rearomatization Strategy of Tyrosine for Peptides/Protein Modification through Thiol-Addition Reactions, ResearchGate. URL: 3.[2] Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method, Washington State University. URL: 4.[4] Methyl N-Acetyl-L-tyrosine | CID 720747, PubChem - NIH. URL: 5.[5] Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3, RSC.org. URL: 6.[6] N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K, PubMed - NIH. URL:

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. public.archive.wsu.edu [public.archive.wsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]

calculating kcat and Km for Ac-Tyr-OMe hydrolysis

Application Note: Kinetic Characterization of Chymotrypsin using Ac-Tyr-OMe Hydrolysis

Executive Summary

The determination of steady-state kinetic parameters—specifically the Michaelis constant (

Mechanistic Fundamentals & Experimental Rationale

Chymotrypsin is a classic serine protease that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine). While it naturally hydrolyzes amides, it also efficiently hydrolyzes specific synthetic esters like Ac-Tyr-OMe.

The Acyl-Enzyme Mechanism: The catalytic triad (Ser195, His57, Asp102) facilitates a two-step hydrolysis process:

-

Acylation (

): Nucleophilic attack by Ser195 forms a covalent acyl-enzyme intermediate, rapidly releasing methanol. -

Deacylation (

): Water hydrolyzes the intermediate, releasing N-Acetyl-L-tyrosine (Ac-Tyr-OH) and regenerating the free enzyme.

For ester substrates, the deacylation step (

Figure 1: Two-step acyl-enzyme kinetic mechanism of chymotrypsin ester hydrolysis.

Spectrophotometric Causality:

The assay relies on the differential UV absorption between the ester (Ac-Tyr-OMe) and the carboxylic acid product (Ac-Tyr-OH). As established by Schwert and Takenaka, monitoring the reaction at 237 nm yields a maximal difference in the molar extinction coefficient (

Reagent Preparation & Assay Protocol

Buffer Causality: The assay is performed in 50 mM Tris-HCl, pH 8.0. The slightly alkaline pH ensures that His57 (pKa

Materials Required

-

Enzyme: Bovine Pancreatic

-Chymotrypsin (MW -

Substrate: Ac-Tyr-OMe (N-Acetyl-L-tyrosine methyl ester).

-

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.0. -

Equipment: UV/Vis Spectrophotometer with a temperature-controlled cuvette holder (25°C) and UV-transparent quartz cuvettes (1 cm pathlength).

Step-by-Step Methodology

-

Enzyme Stock Preparation: Dissolve chymotrypsin to a final concentration of 1 mg/mL in 1 mM HCl . Causality: Storing the enzyme at a low pH (pH

3.0) protonates His57, rendering the enzyme inactive and completely preventing autolysis prior to the assay. -

Substrate Stock Preparation: Prepare a 50 mM stock of Ac-Tyr-OMe in 50% Methanol or DMSO to overcome its limited aqueous solubility.

-

Substrate Dilution Series: Prepare working substrate solutions in the assay buffer. To generate a robust Michaelis-Menten curve, concentrations should bracket the expected

(approx. 0.66 mM)[1].

Table 1: Substrate Concentration Setup for 1 mL Cuvette Assay

| Final

-

Spectrophotometer Blanking: Add the buffer and substrate mixture to the quartz cuvette. Blank the spectrophotometer at 237 nm. Self-Validation: This step corrects for the background absorbance of the substrate and the solvent.

-

Reaction Initiation: Add 10

L of the enzyme stock to the cuvette. Rapidly mix by inversion (do not vortex, to avoid cavitation/bubbles). -

Data Acquisition: Record the absorbance at 237 nm continuously for 2 to 3 minutes.

Data Acquisition & Kinetic Analysis

To satisfy the steady-state assumption, calculations must be based strictly on the initial velocity (

Figure 2: Data processing pipeline for determining steady-state kinetic parameters.

Step 1: Convert Absorbance to Concentration Rate

Calculate the slope of the linear region (

Step 2: Non-Linear Regression

Plot

Step 3: Calculate Turnover Number (

Expected Results & Quality Control

When performed at pH 8.0 and 25°C, the hydrolysis of Ac-Tyr-OMe by bovine chymotrypsin should yield parameters closely aligning with established literature values[1].

Table 2: Expected Kinetic Parameters

| Parameter | Expected Value | Biological Interpretation |

|---|

|

Troubleshooting (Self-Validating Checks):

-

Non-linear baseline: If the blank shows changing absorbance, the substrate may be auto-hydrolyzing. Ensure the buffer is freshly prepared and

stocks are kept on ice. -

Curve plateauing too early: If the absorbance curve flattens in under 30 seconds, the enzyme concentration is too high, violating the steady-state assumption. Dilute the enzyme stock 1:10 and repeat.

References

- Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570-575.

- Fersht, A. (1985). Enzyme Structure and Mechanism (2nd ed.). W.H. Freeman and Company. Cited via eScholarship.

- Sigma-Aldrich Product Specifications. N-Acetyl-L-tyrosine ethyl ester monohydrate.

- Hummel, B. C. W. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

Sources

spectrophotometric detection of Ac-Tyr-OMe at 254 nm

Application Note: Spectrophotometric & Chromatographic Detection of Ac-Tyr-OMe at 254 nm

Executive Summary & Technical Rationale